5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde is a unique chemical compound characterized by its furan and piperazine rings. This compound has a molecular weight of 208.17 g/mol and is known for its high purity and versatility in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde typically involves multi-component condensation reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component condensation and the use of efficient synthetic protocols are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its antiviral activity, particularly against SARS-CoV-2.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its antiviral activity against SARS-CoV-2 is attributed to its ability to inhibit the main protease of the virus, thereby preventing viral replication . The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfuran-2-carbaldehyde: Known for its use in the synthesis of biodegradable polymers.
Furan-2,5-dicarbaldehyde: Utilized in the production of polyamides and other polymers.
Uniqueness
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde stands out due to its dual ring structure, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H8N2O4 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-(3,5-dioxopiperazin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O4/c12-5-6-1-2-9(15-6)11-3-7(13)10-8(14)4-11/h1-2,5H,3-4H2,(H,10,13,14) |
InChI Key |
NIYPBOLFZGRCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)CN1C2=CC=C(O2)C=O |
Origin of Product |
United States |
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